3-nitro-N-(2-oxothiolan-3-yl)benzamide
Description
3-Nitro-N-(2-oxothiolan-3-yl)benzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the meta position of the benzene ring and a 2-oxothiolan-3-yl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and biochemical properties, including ion channel modulation and enzyme inhibition . The 2-oxothiolan-3-yl group introduces a sulfur-containing heterocyclic moiety, which may enhance binding interactions with biological targets due to its unique electronic and steric properties .
Properties
IUPAC Name |
3-nitro-N-(2-oxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(12-9-4-5-18-11(9)15)7-2-1-3-8(6-7)13(16)17/h1-3,6,9H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEJGQSAHUEQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
3-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-nitro-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of 3-nitro-N-(2-oxothiolan-3-yl)benzamide with related compounds:
*Calculated based on molecular formula.
†Estimated using analogs (e.g., 2,6-dichloro-N-(2-oxothiolan-3-yl)benzamide has logP = 2.04) .
Key Observations:
- Substituent Effects: The 2-oxothiolan-3-yl group (present in the target compound and its dichloro analog) confers a polar surface area (~38 Ų) and hydrogen-bonding capacity, which may improve solubility compared to purely aromatic substituents (e.g., phenoxyphenyl or quinolyl) .
- Nitro Group Position : The meta-nitro substitution is conserved in compounds targeting ion channels (e.g., ICA-105574) and enzymes (e.g., DprE1), suggesting its role in electronic modulation of the benzamide scaffold .
hERG1 Potassium Channel Modulators
- ICA-105574 (3-Nitro-N-(4-phenoxyphenyl)benzamide): Acts as a mixed agonist of hERG1 channels, with activation dependent on interactions with pore helix residues (e.g., L622C, F557L). Mutation studies reveal that the phenoxyphenyl group stabilizes binding in the channel’s pore module .
- Target Compound : While direct data is lacking, the 2-oxothiolan-3-yl group may alter binding kinetics compared to ICA-105574 due to steric differences and sulfur’s electron-donating effects.
Enzyme Inhibitors
- 3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide : Inhibits DprE1, a key enzyme in mycobacterial cell wall synthesis, via interactions with a hydrophobic active site .
- Target Compound : The 2-oxothiolan-3-yl group could mimic steric bulkiness of the phenylethyl substituent, but its heterocyclic nature may limit penetration into hydrophobic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
